Quetiapine

Catalog No.
S001786
CAS No.
111974-69-7
M.F
C21H25N3O2S
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quetiapine

CAS Number

111974-69-7

Product Name

Quetiapine

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2

InChI Key

URKOMYMAXPYINW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol, Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt), ICI 204,636, ICI 204636, ICI-204636, ICI204636, quetiapine, quetiapine fumarate, Seroquel

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Description

The exact mass of the compound Quetiapine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.5869 mg/l at 25 °c (est)49.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758918. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiepins - Thiazepines - Dibenzothiazepines. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Quetiapine is a tetracyclic compound classified as an atypical antipsychotic. Its chemical formula is C21H25N3O2SC_{21}H_{25}N_{3}O_{2}S, and it is primarily used in the treatment of schizophrenia, bipolar disorder, and as an adjunct in major depressive disorder. Quetiapine acts on various neurotransmitter receptors, including dopamine and serotonin receptors, which contribute to its therapeutic effects. Its unique structure allows it to effectively modulate neurotransmitter activity, making it distinct among antipsychotic medications .

The precise mechanism by which Quetiapine exerts its therapeutic effects is not fully understood. However, it's believed to act by antagonizing various neurotransmitter receptors in the brain, including dopamine D2, serotonin 5-HT2A, and histamine H1 receptors. This multi-receptor antagonism helps regulate dopamine and serotonin signaling, which are implicated in schizophrenia and bipolar disorder [].

Quetiapine is generally well-tolerated, but common side effects include drowsiness, dizziness, dry mouth, and weight gain. In severe cases, it can cause low blood pressure, tardive dyskinesia (involuntary movements), and neuroleptic malignant syndrome (a potentially life-threatening condition).

Safety Data:

  • Oral LD50 (rat): >1000 mg/kg (LD50: dose required to kill 50% of a test population)
  • Pregnancy Category: C (may be harmful to the fetus)

Important Note

It's important to remember that most of the research on quetiapine for off-label uses involves small studies or preliminary data. Larger, more robust clinical trials are necessary to definitively determine its effectiveness and safety for these broader applications.

Here are the references used for this information:

  • [1] Use of quetiapine XR and quetiapine IR in clinical practice for hospitalized patients with schizophrenia: a retrospective study )
  • [2] The use of quetiapine in the treatment of major depressive disorder: Evidence from clinical and experimental studies )
  • [3] Quetiapine use in adults in the community: a population-based study in Alberta, Canada )
  • [4] The use of quetiapine in the treatment of major depressive disorder: Evidence from clinical and experimental studies )
  • [5] Research encouraging off-label use of quetiapine: A systematic meta-epidemiological analysis ResearchGate:
, particularly in its interaction with neurotransmitters. The drug acts as an antagonist at multiple receptor sites, including dopamine D1, D2, D3, D4, and D5 receptors, as well as serotonin 5-HT1A (partial agonist), 5-HT2A, 5-HT2B, and 5-HT2C receptors .

In terms of photochemical behavior, quetiapine is known to be phototoxic and can undergo degradation when exposed to light. For instance, when irradiated in the presence of certain electron donors and acceptors under anaerobic conditions, quetiapine can form radical ions through photoinduced electron transfer mechanisms. This process can lead to the formation of various photoproducts that may exhibit different biological activities .

Quetiapine's biological activity is primarily linked to its ability to bind to and modulate neurotransmitter receptors. It exhibits:

  • Dopamine Receptor Antagonism: Reduces positive symptoms of schizophrenia by blocking excessive dopamine activity.
  • Serotonin Receptor Modulation: Acts on serotonin receptors to alleviate negative symptoms and mood disorders.
  • Adrenergic Receptor Antagonism: Contributes to its sedative effects.
  • Histamine Receptor Antagonism: Produces antihistaminic effects leading to sedation .

The drug's pharmacokinetics reveal a peak plasma concentration achieved approximately 1.5 hours post-administration, with a half-life of about 6 to 7 hours .

The synthesis of quetiapine begins with dibenzothiazepinone. The process involves several steps:

  • Formation of Dibenzothiazepine: The lactam is treated with phosphoryl chloride.
  • Nucleophilic Substitution: A side chain is introduced through nucleophilic substitution reactions.
  • Final Product Formation: Various conditions are optimized to yield quetiapine in its active form .

This synthetic pathway highlights the complexity involved in producing quetiapine compared to simpler compounds.

Quetiapine is utilized for several medical conditions:

  • Schizophrenia: Effective in managing both positive and negative symptoms.
  • Bipolar Disorder: Used for acute manic episodes and maintenance therapy.
  • Major Depressive Disorder: Often prescribed as an adjunct treatment for patients who do not respond adequately to standard antidepressants .
  • Anxiety Disorders: Occasionally used off-label for anxiety management.

Its versatility in treating various psychiatric conditions makes it a valuable medication in clinical practice.

Quetiapine has been studied for its interactions with other drugs and neurotransmitters. Notably:

  • Cytochrome P450 Enzymes: Quetiapine is primarily metabolized by cytochrome P450 3A4 and CYP2D6, which play significant roles in its pharmacokinetics. Individual variations in these enzymes can affect drug efficacy and safety .
  • Drug Interactions: Co-administration with substances like grapefruit juice can increase quetiapine levels due to inhibition of metabolism, leading to enhanced side effects .

These interaction studies underscore the importance of monitoring patient responses when prescribing quetiapine alongside other medications.

Quetiapine shares structural similarities with several other antipsychotic medications. Here are some notable comparisons:

CompoundStructure TypeUnique Features
ClozapineTetracyclicEffective for treatment-resistant schizophrenia; risk of agranulocytosis.
OlanzapineTetracyclicStronger binding affinity for serotonin receptors; less sedation than quetiapine.
LoxapineTetracyclicHigher risk of extrapyramidal side effects compared to quetiapine.
RisperidoneBenzisoxazoleMore potent at dopamine receptors; higher risk of hyperprolactinemia.
AripiprazoleQuinolinonePartial agonist at dopamine receptors; unique mechanism reduces side effects related to dopamine antagonism.

Quetiapine's unique combination of receptor binding profiles allows it to effectively manage a range of psychiatric conditions while minimizing certain side effects commonly associated with other antipsychotics .

Classical Dibenzothiazepine Core Synthesis Strategies

The synthesis of quetiapine relies fundamentally on the construction of the dibenzo[b,f] [1] [2]thiazepine core structure, which serves as the central scaffold for this important antipsychotic compound. Classical synthetic approaches to this heterocyclic system have evolved from early multi-step methodologies to more efficient streamlined processes that address both yield optimization and industrial scalability concerns.

The most established classical route involves the systematic construction of the dibenzothiazepine framework through a series of well-defined transformations beginning with readily available aromatic precursors. The primary classical strategy employs 2-aminobenzenethiol as a key starting material, which undergoes condensation with appropriately substituted benzaldehydes under acidic conditions to form the initial carbon-nitrogen bond [1] [3]. This approach typically proceeds through an intermediate Schiff base formation, followed by intramolecular cyclization to establish the seven-membered thiazepine ring.

An alternative classical methodology utilizes thiosalicylic acid derivatives as starting materials, offering advantages in terms of commercial availability and cost-effectiveness. This route involves the initial formation of 2-[(2-nitrophenyl)thio]benzoic acid through nucleophilic aromatic substitution between thiosalicylic acid and 2-chloronitrobenzene under basic conditions [4] [5]. The subsequent reduction of the nitro group using heterogeneous metal catalysis, typically palladium on carbon under hydrogen pressure, yields the corresponding amine intermediate. The final cyclization step is achieved through acid-catalyzed intramolecular amidation, resulting in the formation of the desired thiazepinone ring system.

A third classical approach employs 2,2'-dithiosalicylic acid as a bifunctional starting material, enabling the formation of both the sulfur bridge and the carboxylic acid functionality required for subsequent cyclization [6]. This methodology offers particular advantages in terms of atom economy, as both aromatic rings of the final dibenzothiazepine product are derived from the same starting material precursor.

The classical synthesis strategies typically achieve yields ranging from 65 to 85 percent across multiple steps, with purities exceeding 95 percent following standard recrystallization procedures [1] [4] [3]. However, these methodologies suffer from several inherent limitations, including the necessity for intermediate isolation and purification, extended reaction times ranging from 12 to 24 hours, and the requirement for hazardous reagents such as phosgene or polyphosphoric acid in certain variants.

Temperature control represents a critical parameter in classical dibenzothiazepine synthesis, with most cyclization reactions requiring elevated temperatures between 100 and 140 degrees Celsius to achieve complete conversion [7] [5]. The use of polyphosphoric acid as a cyclization medium, while effective, presents significant handling challenges due to its highly viscous nature and corrosive properties, often resulting in difficulties with reaction mixing and product isolation.

Novel One-Pot Synthesis Methodologies

The development of one-pot synthetic methodologies for dibenzothiazepine construction represents a significant advancement in the field of quetiapine synthesis, addressing many of the limitations associated with classical multi-step approaches. These novel methodologies eliminate the need for intermediate isolation and purification, thereby reducing both the environmental impact and the overall cost of the synthetic process.

The most notable one-pot methodology employs 2-(phenylthio)aniline as a starting material in combination with triphosgene and methanesulfonic acid to achieve the direct formation of dibenzo[b,f] [1] [2]thiazepin-11[10H]-one in a single reaction vessel [1]. This innovative approach begins with the treatment of 2-(phenylthio)aniline with triphosgene in toluene at low temperature (-10 to 0 degrees Celsius), followed by warming to room temperature and subsequent cyclization using methanesulfonic acid at elevated temperature (100-105 degrees Celsius). The entire process requires approximately 7 hours total reaction time and achieves an impressive 80 percent overall yield with greater than 99 percent purity [1].

A more comprehensive one-pot methodology starts from the readily available and inexpensive 1-chloro-2-nitrobenzene, incorporating five sequential in-situ transformations within a single reaction vessel [3]. This approach begins with the nucleophilic aromatic substitution between thiophenol and 1-chloro-2-nitrobenzene in the presence of sodium hydroxide in methanol, forming 2-nitrodiphenylsulfide. The nitro group is subsequently reduced using iron powder in acetic acid at 55-60 degrees Celsius, generating the corresponding amine without isolation. The resulting 2-(phenylthio)aniline intermediate is then subjected to carbonylation using triphosgene, followed by cyclization with polyphosphoric acid at 100-105 degrees Celsius to afford the final dibenzothiazepinone product in 70 percent overall yield with greater than 99 percent purity [3].

An alternative one-pot approach utilizes phosphorus pentoxide in combination with methanesulfonic acid as a highly effective cyclization system [5]. This methodology employs phenyl-2-(phenylthio)phenylcarbamate as the immediate precursor, which undergoes smooth cyclization at 105-110 degrees Celsius in the presence of the phosphorus pentoxide/methanesulfonic acid mixture. The reaction proceeds rapidly, requiring only 3 hours for completion, and achieves an excellent 83 percent yield [5]. The use of methanesulfonic acid as a co-solvent significantly reduces the viscosity issues associated with traditional polyphosphoric acid methods while maintaining high cyclization efficiency.

Microwave-assisted one-pot synthesis represents another innovative approach, utilizing microwave irradiation to accelerate reaction rates and improve energy efficiency [8] [9]. These methodologies typically employ temperatures ranging from 100 to 140 degrees Celsius under microwave heating, with reaction times reduced to as little as 10 minutes to 2 hours. The rapid heating and uniform energy distribution provided by microwave irradiation often results in improved yields and reduced side product formation compared to conventional heating methods.

Ultrasound-assisted one-pot synthesis has also shown considerable promise, particularly for the final alkylation steps in quetiapine synthesis [10]. The use of ultrasonic irradiation at 40 kilohertz frequency and 50 degrees Celsius, combined with phase transfer catalysts such as tetrabutylammonium bromide, enables efficient N-alkylation reactions with reduced reaction times and improved yields ranging from 72 to 98 percent [10].

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems and catalytic conditions plays a crucial role in optimizing the synthesis of quetiapine and its dibenzothiazepine intermediates. The choice of solvent significantly influences reaction rates, product selectivity, and overall process efficiency, while catalytic conditions determine both the mechanistic pathway and the economic viability of the synthetic route.

Toluene has emerged as the solvent of choice for many dibenzothiazepine synthesis procedures, particularly those involving triphosgene chemistry [1] [3]. The excellent solubility of both starting materials and intermediates in toluene, combined with its favorable boiling point (110.6 degrees Celsius) and chemical inertness, makes it ideal for reactions requiring temperature control between -10 and 105 degrees Celsius. The use of toluene enables smooth triphosgene addition at low temperatures while supporting subsequent cyclization reactions at elevated temperatures without solvent degradation or unwanted side reactions.

Methanol serves as an effective polar protic solvent for the initial nucleophilic aromatic substitution reactions, particularly in the formation of 2-nitrodiphenylsulfide from 1-chloro-2-nitrobenzene and thiophenol [3]. The high polarity of methanol stabilizes the ionic intermediates formed during the substitution process, while its relatively low boiling point (64.7 degrees Celsius) facilitates easy removal when solvent exchange is required. Mixed methanol/toluene systems have proven particularly effective for sequential one-pot procedures, allowing polar reactions to proceed initially in methanol-rich media, followed by solvent adjustment to favor subsequent non-polar transformations.

Methanesulfonic acid functions both as a solvent and as a highly effective cyclization catalyst for dibenzothiazepine formation [1] [5]. Unlike polyphosphoric acid, methanesulfonic acid maintains relatively low viscosity even at elevated temperatures, enabling efficient mixing and heat transfer during cyclization reactions. The strong acidic properties of methanesulfonic acid (pKa = -1.9) provide sufficient protonation of carbonyl groups to activate them toward nucleophilic attack, while the absence of aromatic ring sulfonation side reactions makes it particularly suitable for dibenzothiazepine synthesis [7].

The phosphorus pentoxide/methanesulfonic acid catalytic system represents a significant advancement in cyclization methodology [5]. The combination of phosphorus pentoxide (132 grams, 0.94 mole) with methanesulfonic acid (364 milliliters, 5.62 mole) creates a highly active cyclization medium that operates effectively at 105-110 degrees Celsius. This system achieves complete conversion within 3 hours while maintaining excellent selectivity, resulting in 83 percent isolated yield of dibenzo[b,f] [1] [2]thiazepin-11[10H]-one [5].

Dimethylformamide has found application in ultrasound-assisted synthesis procedures, where its high polarity and coordinating ability enhance the effectiveness of phase transfer catalysts [10]. The use of tetrabutylammonium bromide (0.027 grams, 0.084 millimole) in dimethylformamide under ultrasonic irradiation at 50 degrees Celsius enables efficient N-alkylation reactions with significantly reduced reaction times compared to conventional heating methods.

Acetonitrile serves as an excellent solvent for crystallization and purification procedures, offering good solubility for quetiapine intermediates while enabling selective precipitation of the desired products [10]. The moderate polarity and coordinating ability of acetonitrile make it particularly suitable for the formation of stable crystalline forms, often resulting in purities exceeding 99 percent following simple recrystallization procedures.

Iron powder in acetic acid represents a highly effective and environmentally benign catalytic system for nitro group reduction [3] [11]. The use of iron powder (6 x 14.6 grams) in acetic acid (195 milliliters) at 55-60 degrees Celsius provides complete reduction of nitroaromatic compounds within 1-2 hours, offering significant advantages over traditional catalytic hydrogenation methods in terms of cost, safety, and operational simplicity. The sequential addition of iron powder in portions allows for controlled heat evolution and optimal conversion efficiency.

Palladium-catalyzed methodologies have shown considerable promise for advanced dibenzothiazepine synthesis, particularly in the construction of complex polycyclic structures [12] [13]. These methodologies typically employ catalytic quantities of palladium complexes (2-5 mole percent) under inert atmosphere conditions, enabling highly selective carbon-carbon and carbon-nitrogen bond formation with excellent functional group tolerance.

Purification Techniques and Yield Maximization

The development of efficient purification techniques and yield maximization strategies represents a critical aspect of quetiapine synthesis optimization, directly impacting both the economic viability and the regulatory compliance of the manufacturing process. Modern purification methodologies must achieve high purity levels while maintaining acceptable recovery yields and minimizing the generation of waste streams.

Column chromatography remains the gold standard for intermediate purification in quetiapine synthesis, with silica gel serving as the most commonly employed stationary phase [14] [15]. The typical mobile phase consists of hexane and ethyl acetate mixtures, with gradient elution profiles ranging from 4:1 to 1:3 hexane:ethyl acetate ratios depending on the polarity of the target compound. This methodology routinely achieves purities between 95 and 99.5 percent with recovery yields ranging from 70 to 95 percent, making it suitable for both analytical and preparative scale applications [14].

For dibenzothiazepine intermediates, the optimal chromatographic conditions employ silica gel with hexane:ethyl acetate (4:1, volume/volume) as the initial mobile phase, progressing to more polar ratios (1:3) for the elution of highly polar impurities [14]. The use of thin-layer chromatography monitoring with silica gel 60 F254 plates enables precise tracking of compound separation and fraction collection optimization.

Recrystallization techniques have proven highly effective for final product purification, particularly for the formation of quetiapine hemifumarate salt [16] [17]. The typical recrystallization procedure employs ethanol as the primary solvent, with controlled cooling to 0 degrees Celsius to promote crystal nucleation and growth. This methodology consistently achieves purities between 98 and 99.9 percent with recovery yields ranging from 80 to 98 percent [17]. The addition of seed crystals during the crystallization process significantly improves both the rate of crystallization and the consistency of crystal form.

Alternative recrystallization solvents include acetone and mixed solvent systems, each offering specific advantages depending on the target compound structure [1] [3]. Acetone recrystallization has proven particularly effective for dibenzo[b,f] [1] [2]thiazepin-11[10H]-one, providing high-quality crystals with melting points of 259-260 degrees Celsius and purities exceeding 99 percent [1].

Liquid-liquid extraction represents an essential workup technique for quetiapine synthesis, enabling efficient separation of organic products from aqueous reaction media [3] [16]. The typical extraction protocol employs toluene or dichloromethane as the organic phase, with multiple extraction cycles to ensure quantitative recovery. Sequential washing with water, sodium bicarbonate solution, and brine removes ionic impurities and excess reagents while maintaining product integrity.

High-performance liquid chromatography has emerged as a powerful purification technique for analytical and small-scale preparative applications [18] [19]. The use of C18 reversed-phase columns with phosphate buffer/acetonitrile mobile phases enables excellent separation of quetiapine from related impurities, achieving purities up to 99.9 percent [18]. The typical mobile phase consists of phosphate buffer (pH 6.6):acetonitrile:methanol (45:40:15, volume/volume/volume) with ultraviolet detection at 220 nanometers [18].

Ultrasonic washing techniques have proven effective for catalyst removal and general purification procedures [10] [15]. The application of ultrasonic irradiation at 40 kilohertz frequency enhances the dissolution of impurities while maintaining product stability. This methodology achieves recovery yields between 88 and 96 percent with purities ranging from 92 to 98 percent, making it particularly suitable for heat-sensitive compounds.

Yield maximization strategies focus on optimizing reaction conditions to minimize side product formation while maximizing conversion efficiency. Temperature optimization represents a critical parameter, with most cyclization reactions showing optimal performance at 105-110 degrees Celsius [1] [5]. Higher temperatures often lead to decomposition and side reactions, while lower temperatures result in incomplete conversion and extended reaction times.

The use of phase transfer catalysts, particularly tetrabutylammonium bromide, has proven highly effective for improving yields in N-alkylation reactions [10]. The optimal catalyst loading of 10 mole percent enables efficient phase transfer while minimizing catalyst cost and purification complexity.

Controlled addition procedures, particularly for triphosgene and other reactive reagents, significantly impact overall yield by minimizing side reactions and decomposition pathways [1] [3]. The slow addition of triphosgene solutions over 3-hour periods at controlled temperatures (-10 to 0 degrees Celsius) ensures complete reaction while preventing the formation of unwanted byproducts.

The implementation of continuous monitoring techniques using thin-layer chromatography and high-performance liquid chromatography enables real-time optimization of reaction conditions and termination at optimal conversion levels [18] [19]. This approach consistently improves yields by 5-15 percent compared to fixed-time reaction protocols while reducing the formation of over-reaction products.

Steam distillation and sublimation techniques find specialized applications in the removal of volatile impurities and the purification of heat-sensitive intermediates [20]. These methodologies achieve purities between 90 and 99.5 percent while maintaining mild processing conditions that preserve compound integrity.

Physical Description

Solid

Color/Form

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

383.16674822 g/mol

Monoisotopic Mass

383.16674822 g/mol

Boiling Point

556.5±60.0

Flash Point

9.7 °C (49.5 °F) - closed cup

Heavy Atom Count

27

LogP

2.81
log Kow = 3.17 (est)

Appearance

Powder

Melting Point

174-176

UNII

BGL0JSY5SI

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Quetiapine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Quetiapine is used in the symptomatic treatment of schizophrenia. In addition, it may be used for the management of acute manic or mixed episodes in patients with bipolar I disorder, as a monotherapy or combined with other drugs. It may be used to manage depressive episodes in bipolar disorder. In addition to the above indications, quetiapine is used in combination with antidepressant drugs for the treatment of major depression. Some off-label uses for this drug include the management of post-traumatic stress disorder (PTSD), generalized anxiety disorder, and psychosis associated with Parkinson's disease.
FDA Label

Livertox Summary

Quetiapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Use of quetiapine has been associated with serum aminotransferase elevations and in rare instances with clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

Therapeutic Uses

Antipsychotic Agents
Quetiapine also is used for the treatment of depressive episodes associated with bipolar disorder.
Quetiapine is used alone or in conjunction with lithium or divalproex sodium for the management of acute manic episodes associated with bipolar I disorder.
Short-term efficacy of quetiapine for the management of schizophrenia has been established by placebo-controlled studies of 6 weeks' duration principally in hospitalized patients with schizophrenia.
Quetiapine fumarate is used for the symptomatic management of psychotic disorders (e.g., schizophrenia).

Pharmacology

Quetiapine improves the positive and negative symptoms of schizophrenia and major depression by acting on various neurotransmitter receptors, such as the serotonin and dopamine receptors. In bipolar disorder, it improves both depressive and manic symptoms.[A2189,A185441,A185444] **A note on suicidality in young patients and administration in the elderly** Quetiapine can cause suicidal thinking or behavior in children and adolescents and should not be given to children under 10 years of age. It is important to monitor for suicidality if this drug is given to younger patients. In addition, this drug is not indicated for the treatment of psychosis related to dementia due to an increased death rate in elderly patients taking this drug.[L8546]
Quetiapine is a dibenzothiazepine derivative with antipsychotic property. Quetiapine fumarate antagonizes serotonin activity mediated by 5-HT 1A and 5-HT2 receptors. With a lower affinity, this agent also reversibly binds to dopamine D1 and D2 receptors in the mesolimbic and mesocortical areas of the brain leading to decreased psychotic effects, such as hallucinations and delusions. In addition, quetiapine also binds to other alpha-1, alpha-2 adrenergic and histamine H1 receptors.

MeSH Pharmacological Classification

Antidepressive Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AH - Diazepines, oxazepines, thiazepines and oxepines
N05AH04 - Quetiapine

Mechanism of Action

Although the mechanism of action of quetiapine is not fully understood, several proposed mechanisms exist. In schizophrenia, its actions could occur from the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. In bipolar depression and major depression, quetiapine's actions may be attributed to the binding of this drug or its metabolite to the norepinephrine transporter. Additional effects of quetiapine, including somnolence, orthostatic hypotension, and anticholinergic effects, may result from the antagonism of H1 receptors, adrenergic α1 receptors, and muscarinic M1 receptors, respectively.
The therapeutic effects of antipsychotic drugs are thought to be mediated by dopaminergic blockade in the mesolimbic and mesocortical areas of the CNS, while antidopaminergic effects in the neostriatum appear to be associated with extrapyramidal effects. The apparently low incidence of extrapyramidal effects associated with quetiapine therapy suggests that the drug is more active in the mesolimbic than in the neostriatal dopaminergic system. In contrast to typical antipsychotic agents (e.g., chlorpromazine) but like other atypical antipsychotic drugs (e.g., clozapine), quetiapine does not cause sustained elevations in serum prolactin concentrations and therefore is unlikely to produce adverse effects such as amenorrhea, galactorrhea, and impotence.
The exact mechanism of antipsychotic action of quetiapine has not been fully elucidated but may involve antagonism at serotonin type 1 (5-hydroxytryptamine [5- HT1A]) and type 2 (5-HT2A, 5-HT2C) receptors, and at dopamine (D1, D2) receptors. Current evidence suggests that the clinical potency and antipsychotic efficacy of both typical and atypical antipsychotic drugs generally are related to their affinity for and blockade of central dopamine D2 receptors; however, antagonism at dopamine D2 receptors does not appear to account fully for the antipsychotic effects of quetiapine. Results of in vivo and in vitro studies indicate that quetiapine is a comparatively weak antagonist at dopamine D2 receptors. Receptor binding studies show quetiapine is a weak antagonist at D1 receptors. Although their role in eliciting the pharmacologic effects of antipsychotic agents remains to be fully elucidated, dopamine D3, D4, and D5 receptors also have been identified; quetiapine possesses no affinity for the dopamine D4 receptor.
Quetiapine exhibits alpha1- and alpha2-adrenergic blocking activity; blockade of alpha1-adrenergic receptors may explain the occasional orthostatic hypotension associated with the drug. Quetiapine also blocks histamine H1 receptors, which may explain the sedative effects associated with the drug. Quetiapine possesses little or no affinity for beta-adrenergic, gamma-aminobutyric acid (GABA), benzodiazepine, or muscarinic receptors.
Recent neuroimaging and postmortem studies have reported abnormalities in white matter of schizophrenic brains, suggesting the involvement of oligodendrocytes in the etiopathology of schizophrenia. This view is being supported by gene microarray studies showing the downregulation of genes related to oligodendrocyte function and myelination in schizophrenic brain compared to control subjects. However, there is currently little information available on the response of oligodendrocytes to antipsychotic drugs (APDs), which could be invaluable for corroborating the oligodendrocyte hypothesis. In this study we found: (1) quetiapine (QUE, an atypical APD) treatment in conjunction with addition of growth factors increased the proliferation of neural progenitors isolated from the cerebral cortex of embryonic rats; (2) QUE directed the differentiation of neural progenitors to oligodendrocyte lineage through extracellular signal-related kinases; (3) addition of QUE increased the synthesis of myelin basic protein and facilitated myelination in rat embryonic cortical aggregate cultures; (4) chronic administration of QUE to C57BL/6 mice prevented cortical demyelination and concomitant spatial working memory impairment induced by cuprizone, a neurotoxin. These findings suggest a new neural mechanism of antipsychotic action of QUE, and help to establish a role for oligodendrocytes in the etiopathology and treatment of schizophrenia.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

5.39X10-14 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

111974-69-7
111974-72-2

Absorption Distribution and Excretion

Quetiapine is rapidly and well absorbed after administration of an oral dose. Steady-state is achieved within 48 hours Peak plasma concentrations are achieved within 1.5 hours. The bioavailability of a tablet is 100%. The steady-state Cmax of quetiapine in Han Chinese patients with schizophrenia after a 300 mg oral dose of the extended released formulation was approximately 467 ng/mL and the AUC at steady-state was 5094 ng·h/mL. Absorption of quetiapine is affected by food, with Cmax increased by 25% and AUC increased by 15%.
After an oral dose of radiolabeled quetiapine, less than 1% of unchanged drug was detected in the urine, suggesting that quetiapine is heavily metabolized. About 73% of a dose was detected in the urine, and about 20% in the feces.
Quetiapine distributes throughout body tissues. The apparent volume of distribution of this drug is about 10±4 L/kg.
The clearance of quetiapine healthy volunteers in the fasted state during a clinical study was 101.04±39.11 L/h. Elderly patients may require lower doses of quetiapine, as clearance in these patients may be reduced by up to 50%. Those with liver dysfunction may also require lower doses.
Quetiapine fumarate is rapidly absorbed after oral administration, reaching peak plasma concentrations in 1.5 hours. The tablet formulation is 100% bioavailable relative to solution. The bioavailability of quetiapine is marginally affected by administration with food, with Cmax and AUC values increased by 25% and 15%, respectively.
Steady state concentrations are expected to be achieved within two days of dosing.
Quetiapine is widely distributed throughout the body with an apparent volume of distribution of 10 +/-4 L/kg. It is 83% bound to plasma proteins at therapeutic concentrations.
Hepatically impaired patients (n=8) had a 30% lower mean oral clearance of quetiapine than normal subjects. In two of the 8 hepatically impaired patients, AUC and C max were 3-times higher than those observed typically in healthy subjects. Since quetiapine is extensively metabolized by the liver, higher plasma levels are expected in the hepatically impaired population...
For more Absorption, Distribution and Excretion (Complete) data for QUETIAPINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of quetiapine occurs mainly in the liver. Sulfoxidation and oxidation are the main metabolic pathways of this drug. According to in vitro studies, cytochrome P450 3A4 metabolizes quetiapine to an inactive sulfoxide metabolite and also participates in the metabolism of its active metabolite, N-desalkyl quetiapine. CYP2D6 also regulates the metabolism of quetiapine. In one study, three metabolites of N-desalkylquetiapine were identified. Two of the metabolites were identified as N-desalkylquetiapine sulfoxide and 7-hydroxy-N-desalkylquetiapine. CYP2D6 has been found to be responsible for metabolism of quetiapine to 7-hydroxy-N-desalkylquetiapine, a pharmacologically active metabolite. Individual differences in CYP2D6 metabolism may be present, which may affect the concentrations of the active metabolite.
Quetiapine is extensively metabolized in the liver principally via sulfoxidation and oxidation to inactive metabolites. In vitro studies suggest that the cytochrome P-450 (CYP) 3A4 isoenzyme is involved in the metabolism of quetiapine to the inactive sulfoxide metabolite, which is the principal metabolite. ... Based on in vitro studies, quetiapine and 9 of its metabolites do not appear likely to inhibit CYP isoenzymes 1A2, 3A4, 2C9, 2C19, or 2D6.
Quetiapine has known human metabolites that include Quetiapine Sulfoxide and 7-Hydroxy Quetiapine.
Hepatic. The major metabolic pathways are sulfoxidation, mediated by cytochrome P450 3A4 (CYP3A4), and oxidation of the terminal alcohol to a carboxylic acid. The major sulfoxide metabolite of quetiapine is inactive. Quetiapine also undergoes hydroxylation of the dibenzothiazepine ring, O-deakylation, N-dealkylation, and phase II conjugation. The 7-hydroxy and 7-hydroxy- N-delakylated metabolites appear to be active, but are present in very low concentrations. Route of Elimination: Elimination of quetiapine is mainly via hepatic metabolism. Following a single oral dose of 14C-quetiapine, less than 1% of the administered dose was excreted as unchanged drug, indicating that quetiapine is highly metabolized. Approximately 73% and 20% of the dose was recovered in the urine and feces, respectively. Half Life: 6 hours

Associated Chemicals

Quetiapine fumarate; 111974-72-2

Wikipedia

Quetiapine
Phthalic_anhydride

FDA Medication Guides

Seroquel
Quetiapine Fumarate
TABLET;ORAL
ASTRAZENECA
01/31/2022
Seroquel XR
TABLET, EXTENDED RELEASE;ORAL
01/28/2022

Drug Warnings

/BOXED WARNING/ WARNING: INCREASED MORTALITY IN ELDERLY PATIENTS WITH DEMENTIA- RELATED PSYCHOSIS; and SUICIDAL THOUGHTS AND BEHAVIORS: Increased Mortality in Elderly Patients with Dementia-Related Psychosis: Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Quetiapine is not approved for the treatment of patients with dementia-related psychosis. Suicidal Thoughts and Behaviors: Antidepressants increased the risk of suicidal thoughts and behavior in children, adolescents, and young adults in short-term studies. These studies did not show an increase in the risk of suicidal thoughts and behavior with antidepressant use in patients over age 24; there was a reduction in risk with antidepressant use in patients aged 65 and older. In patients of all ages who are started on antidepressant therapy, monitor closely for worsening, and for emergence of suicidal thoughts and behaviors. Advise families and caregivers of the need for close observation and communication with the prescriber. Quetiapine is not approved for use in pediatric patients under ten years of age.
Geriatric patients with dementia-related psychosis treated with atypical antipsychotic drugs appear to be at an increased risk of death compared with that among patients receiving placebo. Analyses of 17 placebo-controlled trials (average duration of 10 weeks) revealed an approximate 1.6- to 1.7-fold increase in mortality among geriatric patients receiving atypical antipsychotic drugs (i.e., quetiapine, aripiprazole, olanzapine, risperidone) compared with that in patients receiving placebo. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5% compared with a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. The manufacturer states that quetiapine is not approved for the treatment of dementia-related psychosis.
Antidepressants increased the risk of suicidal thinking and behavior (suicidality) in short-term studies in children and adolescents with major depressive disorder (MDD) and other psychiatric disorders. Anyone considering the use of quetiapine or any other antidepressant in a child or adolescent must balance this risk with the clinical need. Patients who are started on therapy should be observed closely for clinical worsening, suicidality, or unusual changes in behavior. Families and caregivers should be advised of the need for close observation and communication with the prescriber. Quetiapine is not approved for use in pediatric patients.
Pooled analyses of short-term (4 to 16 weeks) placebo- controlled trials of 9 antidepressant drugs (SSRIs and others) in children and adolescents with major depressive disorder (MDD), obsessive compulsive disorder (OCD), or other psychiatric disorders (a total of 24 trials involving over 4400 patients) have revealed a greater risk of adverse events representing suicidal thinking or behavior (suicidality) during the first few months of treatment in those receiving antidepressants. The average risk of such events in patients receiving antidepressants was 4%, twice the placebo risk of 2%.
For more Drug Warnings (Complete) data for QUETIAPINE (31 total), please visit the HSDB record page.

Biological Half Life

The average terminal half-life of quetiapine is about 6-7 hours.
The mean terminal half-life of quetiapine is about 6 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

The cyclic amide, dibenzo[b,f][1,4]thiazepin-11-one is converted to the 11-chloro derivative with phosphorus oxychloride. Nucleophilic displacement of the halogen by 2-[2-(piperazinlyl)ethoxy]ethanol yields the product (base). The salt is prepared by mixing saturated solutions of the base and fumaric acid in ethanol.
Preparation: E. J. Warawa, B. M. Migler, European Patent Office patent 240228; eidem, United States of America patent 4879288 (1987, 1989 both to ICI).

Clinical Laboratory Methods

HPLC and GC/MS determination in plasma.
Analyte: quetiapine; matrix: blood (plasma); procedure: reversed-phase high-performance liquid chromatography with ultraviolet (at 225 nm) and electrochemical detection; limit of quantitation: 2.5 ng/mL
Analyte: quetiapine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of quantitation: 5 ng/mL

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature -20 °C

Interactions

Coadministration of quetiapine (250 mg) and phenytoin (100 mg) increased the mean oral clearance of quetiapine by 5-fold. Increased doses of quetiapine may be required to maintain control of symptoms of schizophrenia in patients receiving quetiapine and phenytoin, or other hepatic enzyme inducers (e.g., carbamazepine, barbiturates, rifampin, glucocorticoids). Caution should be taken if phenytoin is withdrawn and replaced with a non-inducer (e.g., valproate)
Coadministration of quetiapine (150 mg) and divalproex (500 mg) increased the mean maximum plasma concentration of quetiapine at steady state by 17% without affecting the extent of absorption or mean oral clearance.
Thioridazine (200 mg) increased the oral clearance of quetiapine (300 mg) by 65%.
Administration of multiple daily doses of cimetidine (400 mg) resulted in a 20% decrease in the mean oral clearance of quetiapine (150 mg).
For more Interactions (Complete) data for QUETIAPINE (10 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-09-12

Fully Integrated 3D-Printed Electronic Device for the On-Field Determination of Antipsychotic Drug Quetiapine

Katerina Ragazou, Rallis Lougkovois, Vassiliki Katseli, Christos Kokkinos
PMID: 34300495   DOI: 10.3390/s21144753

Abstract

In this work, we developed a novel all-3D-printed device for the simple determination of quetiapine fumarate (QF) via voltammetric mode. The device was printed through a one-step process by a dual-extruder 3D printer and it features three thermoplastic electrodes (printed from a carbon black-loaded polylactic acid (PLA)) and an electrode holder printed from a non-conductive PLA filament. The integrated 3D-printed device can be printed on-field and it qualifies as a ready-to-use sensor, since it does not require any post-treatment (i.e., modification or activation) before use. The electrochemical parameters, which affect the performance of the sensor in QF determination, were optimized and, under the selected conditions, the quantification of QF was carried out in the concentration range of 5 × 10
-80 × 10
mol × L
. The limit of detection was 2 × 10
mol × L
, which is lower than that of existing electrochemical QF sensors. The within-device and between-device reproducibility was 4.3% and 6.2% (at 50 × 10
mol × L
QF level), respectively, demonstrating the satisfactory operational and fabrication reproducibility of the device. Finally, the device was successfully applied for the determination of QF in pharmaceutical tablets and in human urine, justifying its suitability for routine and on-site analysis.


Comparative safety of antipsychotic medications in elderly stroke survivors: A nationwide claim data and stroke registry linkage cohort study

Chien-Chou Su, Yea-Huei Kao Yang, Edward Chia-Cheng Lai, Cheng-Yang Hsieh, Ching-Lan Cheng, Chih-Hung Chen, Huey-Juan Lin, Sheng-Feng Sung, Yu-Wei Chen
PMID: 34062292   DOI: 10.1016/j.jpsychires.2021.05.025

Abstract

Antipsychotics remain the first choice of treatment for post-stroke psychosis, despite an increased risk of mortality reported in elderly patients. We aimed to compare the mortality risk among antipsychotics in elderly patients with stroke using the stroke registry for external adjustment.
We conducted a retrospective cohort study to identify patients aged above 65 years who were admitted for stroke in the National Health Insurance Database (NHID) from 2002 to 2014. The first date of antipsychotic use after the stroke hospitalization was defined as the index date. Covariates including diseases, medications and external information on smoking, BMI, stroke severity and disability, that were unavailable in the NHID were obtained from the linked Multicenter Stroke Registry (MSR) and used for propensity score calibration (PSC). The main outcome was one-year all-cause mortality.
Stroke patients in the NHID prescribed with haloperidol, quetiapine and risperidone numbered 22,235, 28,702 and 8 663, respectively. In the PSC-adjusted analyses, haloperidol [adjusted hazard ratio (aHR) = 1.22; 95% CI 1.18-1.27] and risperidone (aHR = 1.31; 95% CI 1.24-1.38) users had a higher mortality risk than quetiapine users. When the dosage was higher than 0.5 defined daily dose (DDD), haloperidol and risperidone users had a significant mortality risk as compared with those taking a lower dose.
In post-stroke elderly patients, quetiapine would pose less mortality risk than risperidone and haloperidol at doses higher than 0.5 DDD. When haloperidol or risperidone is indicated, starting with a lower dose is suggested to avoid excess risk.


Gender differences in the use of atypical antipsychotics in early-onset schizophrenia: a nationwide population-based study in Brazil

Izabela Fulone, Marcus Tolentino Silva, Luciane Cruz Lopes
PMID: 34187418   DOI: 10.1186/s12888-021-03327-7

Abstract

The use of atypical antipsychotics for the treatment of schizophrenia and other mental disorders in populations under 18 years of age is increasing worldwide. Little is known about treatment patterns and the influence of gender differences, which may be a predictor of clinical outcomes. The aim of this study was to investigate gender differences in the use of atypical antipsychotics in patients with early-onset schizophrenia (EOS) assisted by the public health system in Brazil.
We conducted a cross-sectional study of outpatients with EOS aged 10 to 17 years who received at least one provision of atypical antipsychotics (clozapine, olanzapine, risperidone, quetiapine or ziprasidone) from a large Brazilian pharmaceutical assistance programme. Data were retrieved from a nationwide administrative database from 2008 to 2017.
Of the 49,943 patients with EOS, 63.5% were males, and the mean age was 13.6 years old. The patients were using risperidone (62.5%), olanzapine (19.6%), quetiapine (12.4%), ziprasidone (3.3%) and clozapine (2.2%). We found gender differences, especially in the 13-17 year age group (65.1% for males vs. 34.9% for females, p < 0.001), in the use of risperidone (72.1% for males vs. 27.9% for females, p < 0.001) and olanzapine (66.5% for males vs. 33.5% for females, p < 0.001). Only in the 13 to 17 years age group were the prescribed doses of olanzapine (p = 0.012) and quetiapine (p = 0.041) slightly higher for males than for females.
Our findings showed gender differences among patients diagnosed with EOS and who received atypical antipsychotics. More attention should be devoted to gender differences in research and clinical practice.


Influence of Plasdone

Arun Butreddy, Sandeep Sarabu, Suresh Bandari, Amol Batra, Kamaru Lawal, Nick Ningyi Chen, Vivian Bi, Thomas Durig, Michael A Repka
PMID: 34184149   DOI: 10.1208/s12249-021-02069-9

Abstract

In a formulation, traces of peroxides in copovidone can impact the stability of drug substances that are prone to oxidation. The present study aimed to investigate the impact of peroxides in novel Plasdone™ S630 Ultra and compare it with regular Plasdone™ S630 on the oxidative degradation of quetiapine fumarate amorphous solid dispersions prepared via hot-melt extrusion technique. The miscibility of copovidones with drug was determined using the Hansen solubility parameter, and the results indicated a miscible drug-polymer system. Melt viscosity as a function of temperature was determined for the drug-polymer physical mixture to identify the suitable hot-melt extrusion processing temperature. The binary drug and polymer (30:70 weight ratio) amorphous solid dispersions were prepared at a processing temperature of 160°C. Differential scanning calorimetry and Fourier transform infrared spectroscopy studies of amorphous solid dispersions revealed the formation of a single-phase amorphous system with intermolecular hydrogen bonding between the drug and polymer. The milled extrudates were compressed into tablets by using extragranular components and evaluated for tabletability. Stability studies of the milled extrudates and tablet formulations were performed to monitor the oxidative degradation impurity (N-oxide). The N-oxide impurity levels in the quetiapine fumarate - Plasdone™ S630 Ultra milled extrudates and tablet formulations were reduced by 2- and 3-folds, respectively, compared to those in quetiapine fumarate - Plasdone™ S630. The reduced oxidative degradation and improved hot-melt extrusion processability of Plasdone™ S630 Ultra make it a better choice for oxidation-labile drugs over Plasdone™ S630 copovidone.


Successful diagnosis and treatment of pulmonary aspergillosis-related malignant catatonia using propofol and quetiapine: A case report

Kazuhito Nomura, Sonoko Sakawaki, Eiji Sakawaki, Ayumu Yamaoka, Wakiko Aisaka, Hiroyuki Okamoto, Yoshihiro Takeyama, Shuji Uemura, Eichi Narimatsu
PMID: 34106671   DOI: 10.1097/MD.0000000000025967

Abstract

Malignant catatonia (MC) is a movement disorder syndrome characterized by immobility, rigidity, and consciousness disorders that develops in association with mental and physical diseases. It is often fatal due to hyperthermia, rhabdomyolysis, and acute kidney injury. Its clinical symptoms are similar to those of another disorder, neuroleptic malignant syndrome (NMS), and it is often difficult to distinguish between the 2 disorders.
An Asian woman in her 60s with history of schizophrenia. She was admitted to our hospital because of symptoms such as fever, unconsciousness, and muscle rigidity. Blood tests showed kidney injury and high creatinine kinase levels.
At the time of admission, she had been diagnosed with NMS complicated by pulmonary aspergillosis and was undergoing treatment although there was no improvement.
Subsequently, the administration of propofol, a gamma-aminobutyric acid A agonist, markedly improved the symptoms, and the diagnosis was corrected to MC. At the beginning of her hospitalization, she received dantrolene, bromocriptine, amantadine, and L-3,4-dihydroxyphenylalanine as treatment for NMS, but her symptoms did not improve. With propofol, which is used for sedation, her catatonic symptoms improved markedly. Quetiapine administration further improved the symptoms, and it eventually resolved completely.
The patient's MC was in remission. Prolonged intensive care management resulted in a decline in activities of daily living, and she required rehabilitation at another hospital.
This is the first report of MC with suspected involvement of pulmonary aspergillosis. MC differs from NMS, in that it is treated more effectively with gamma-aminobutyric acid A agonists. Although benzodiazepines are the first choice for the diagnosis and treatment of MC, they are ineffective for majority of patients with schizophrenia. However, even in such cases, propofol and quetiapine are effective, and they facilitate diagnosis and treatment.


Severe Adverse Drug Reactions to Quetiapine in Two Patients Carrying

Céline K Stäuble, Markus L Lampert, Thorsten Mikoteit, Martin Hatzinger, Kurt E Hersberger, Henriette E Meyer Zu Schwabedissen
PMID: 34204223   DOI: 10.3390/ijms22126480

Abstract

We report two cases of patients who developed severe adverse drug reactions including persistent movement disorders, nausea, and vertigo during treatment with quetiapine at maximum daily doses ranging between 300 and 400 mg. The extensive hepatic metabolism of quetiapine is mainly attributed to cytochrome P450 3A4 (CYP3A4). However, there is recent evidence supporting the idea of CYP2D6 playing a role in the clearance of the quetiapine active metabolite norquetiapine. Interestingly, both patients we are reporting of are carriers of the
*4 variant, predicting an intermediate metabolizer phenotype. Additionally, co-medication with a known CYP2D6 inhibitor and renal impairment might have further affected quetiapine pharmacokinetics. The herein reported cases could spark a discussion on the potential impact of a patient's pharmacogenetic predisposition in the treatment with quetiapine. However, further studies are warranted to promote the adoption of pharmacogenetic testing for the prevention of drug-induced toxicities associated with quetiapine.


Delirium triggered by COVID-19 vaccine in an elderly patient

Luis Fernando Zavala-Jonguitud, Carla Cristina Pérez-García
PMID: 33829614   DOI: 10.1111/ggi.14163

Abstract




New Developments in the Use of Atypical Antipsychotics in the Treatment of Bipolar Disorder: a Systematic Review of Recent Randomized Controlled Trials

Kamyar Keramatian, Trisha Chakrabarty, Gayatri Saraf, Lakshmi N Yatham
PMID: 33963957   DOI: 10.1007/s11920-021-01252-w

Abstract

Atypical antipsychotics are increasingly used in the treatment of bipolar disorder (BD). This systematic review provides an overview of recently published randomized controlled trials (RCTs) on the efficacy and safety of atypical antipsychotics in BD.
Several studies supported efficacy of quetiapine monotherapy in acute bipolar I (BDI) and bipolar II (BDII) depression. Moreover, quetiapine adjunctive therapy showed superior efficacy to placebo in treatment-resistant bipolar depression. Cariprazine 1.5 mg was effective in treating bipolar I depression. Aripiprazole 400 mg IM once monthly was effective in preventing manic episodes with minimal metabolic effects. In youth with BD, lurasidone was effective and well-tolerated for acute depression while asenapine showed efficacy in treating acute manic and mixed episodes. Recently published RCTs generally support the efficacy of atypical antipsychotics in different phases of BD. Future studies should focus on understudied populations including pediatric BD and geriatric BD and BDII, as well as a focus on cognitive functioning and quality of life measures.


Effects of Atypical Antipsychotics, Clozapine, Quetiapine and Brexpiprazole on Astroglial Transmission Associated with Connexin43

Kouji Fukuyama, Motohiro Okada
PMID: 34070699   DOI: 10.3390/ijms22115623

Abstract

Recently, accumulating preclinical findings suggest the possibility that functional abnormalities of tripartite synaptic transmission play important roles in the pathophysiology of schizophrenia and affective disorder. Therefore, to explore the novel mechanisms of mood-stabilizing effects associated with tripartite synaptic transmission, the present study determined the effects of mood-stabilizing antipsychotics, clozapine (CLZ), quetiapine (QTP) and brexpiprazole (BPZ), on the astroglial l-glutamate release and expression of connexin43 (Cx43) in the astroglial plasma membrane using cortical primary cultured astrocytes. Neither acute (for 120 min) nor subchronic (for 7 days) administrations of CLZ, QTP and BPZ affected basal astroglial l-glutamate release, whereas both acute and subchronic administration of CLZ, QTP and BPZ concentration-dependently enhanced astroglial l-glutamate release through activated hemichannels. Subchronic administration of therapeutic-relevant concentration of valproate (VPA), a histone deacetylase inhibiting mood-stabilizing antiepileptic drug, enhanced the stimulatory effects of therapeutic-relevant concentration of CLZ, QTP and BPZ on astroglial l-glutamate release through activated hemichannel. Subchronic administration of therapeutic-relevant concentration of CLZ, QTP and BPZ did not affect Cx43 protein expression in the plasma membrane during resting stage. After subchronic administration of VPA, acute and subchronic administration of therapeutic-relevant concentrations of CLZ increased Cx43 protein expression in the plasma membrane. Both acute administrations of therapeutic-relevant concentrations of QTP and BPZ did not affect, but subchronic administrations enhanced Cx43 protein expression in the astroglial plasma membrane. Furthermore, protein kinase B (Akt) inhibitor suppressed the stimulatory effects of CLZ and QTP, but did not affect Cx43 protein expression in the astroglial plasma membrane. These results suggest that three mood-stabilizing atypical antipsychotics, CLZ, QTP and BPZ enhance tripartite synaptic glutamatergic transmission due to enhancement of astroglial Cx43 containing hemichannel activities; however, the Cx43 activating mechanisms of these three mood-stabilizing antipsychotics were not identical. The enhanced astroglial glutamatergic transmission induced by CLZ, QTP and BPZ is, at least partially, involved in the actions of these three mood-stabilizing antipsychotics.


Efficacy and tolerability of atypical antipsychotics for acute bipolar depression: a network meta-analysis

Aditi Kadakia, Carole Dembek, Vincent Heller, Rajpal Singh, Jennifer Uyei, Katsuhiko Hagi, Tadashi Nosaka, Antony Loebel
PMID: 33975574   DOI: 10.1186/s12888-021-03220-3

Abstract

While clinical trial evidence has firmly established the efficacy of several atypical antipsychotics (AAPs) for treating bipolar depression, no randomized controlled trials (RCT's) comparing AAPs have been conducted. This Bayesian network meta-analysis (NMA) compared the relative efficacy and tolerability of AAP monotherapy in adults with bipolar depression.
Efficacy measures included change in Montgomery Åsberg Depression Rating Scale (MADRS), Clinical Global Improvement - Bipolar Disorder (CGI-BP), response, and remission. Multiple tolerability outcomes were examined. Results from random effects models were reported as difference in change from baseline for continuous variables or odds ratios for dichotomous variables. Treatments were ranked using the surface under the curve cumulative ranking probabilities. Number needed to treat (NNT) and harm (NNH) were calculated.
Eighteen RCT's met inclusion criteria of the systematic literature review. On change in MADRS, lurasidone (- 4.71 [95% Crl - 6.98, - 2.41]), quetiapine (- 4.80 [- 5.93, - 3.72]), olanzapine (- 4.57 [- 5.92, - 3.20]), and cariprazine (- 2.29 [- 3.47, - 1.09]) were more efficacious than placebo. Lurasidone was associated with a significantly greater odds of response (≥50% improvement in MADRS) compared to cariprazine (1.78 [95% Crl 1.08, 2.77]), aripiprazole (2.38 [1.38, 3.85]), and ziprasidone (2.47 [1.41, 3.98]), but was similar to olanzapine (1.68 [0.99,2.65]) and quetiapine (1.25 [0.78, 1.90]). For change in CGI-BP-S-overall score, lurasidone was significantly better than cariprazine (- 0.38 [95% Crl - 0.66,-0.10]) and ziprasidone (- 0.58 [- 0.91,-0.26]), but similar to quetiapine (- 0.08 [- 0.36, 0.19])and olanzapine (- 0.04 [- 1.41, 1.46]). Lurasidone (0.34 kg [95% Crl - 0.22, 0.89]) and aripiprazole (0.20 kg [- 0.59, 1.00]) had a similar weight change compared to placebo, but olanzapine (2.88 kg [2.40, 3.36]), quetiapine (1.17 kg [0.84, 1.49]), and cariprazine (0.65 kg [0.34, 0.96]) were associated with greater weight gain. The NNT for response was the lowest for lurasidone (NNT = 5) followed by quetiapine (NNT = 6), olanzapine (NNT = 10) and cariprazine (NNT = 12).
In this NMA in adults with bipolar depression, which evaluated change in depressive symptoms (assessed by MADRS) across short-term trials, the largest improvement versus placebo was observed for lurasidone, olanzapine and quetiapine with cariprazine, showing a smaller treatment effect. Aripiprazole and ziprasidone were ineffective for the treatment of bipolar depression. Improvement in CGI-BP-S score for lurasidone was larger than cariprazine and ziprasidone but similar to quetiapine and olanzapine. Based on short term studies lurasidone and aripiprazole had similar weight gain compared to placebo.


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